molecular formula C7H15NO2 B13582244 Methyl 3-(ethylamino)butanoate

Methyl 3-(ethylamino)butanoate

Cat. No.: B13582244
M. Wt: 145.20 g/mol
InChI Key: WFITUCSMIUVQDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(ethylamino)butanoate is an amino-substituted ester with the molecular formula C₇H₁₅NO₂ (calculated molecular weight: 161.20 g/mol). While direct experimental data for this compound is sparse in the provided evidence, its structural analogs (e.g., benzylamino or methoxyphenyl-substituted derivatives) suggest that it consists of a butanoate backbone with an ethylamino group (-NHCH₂CH₃) at the third carbon position and a methyl ester moiety at the terminal carboxyl group. Such compounds are typically used as intermediates in pharmaceutical synthesis or organic chemistry research due to their reactive amino and ester functionalities .

Properties

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

methyl 3-(ethylamino)butanoate

InChI

InChI=1S/C7H15NO2/c1-4-8-6(2)5-7(9)10-3/h6,8H,4-5H2,1-3H3

InChI Key

WFITUCSMIUVQDS-UHFFFAOYSA-N

Canonical SMILES

CCNC(C)CC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(ethylamino)butanoate can be synthesized through a nucleophilic acyl substitution reaction. One common method involves the reaction of an acid chloride with an alcohol. For instance, the acid chloride derived from butanoic acid can react with methanol in the presence of a base to form the ester .

Industrial Production Methods

On an industrial scale, esters like this compound can be produced through continuous esterification processes. These processes often involve the use of catalysts to speed up the reaction and improve yield. The choice of catalyst and reaction conditions can vary depending on the desired purity and application of the ester.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(ethylamino)butanoate can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of Methyl 3-(ethylamino)butanoate involves its hydrolysis to release butanoic acid and methanol. The ester bond is cleaved by esterases, which are enzymes that catalyze the hydrolysis of esters . The ethylamino group can also participate in various biochemical pathways, depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares Methyl 3-(ethylamino)butanoate with structurally related compounds, highlighting differences in substituents, molecular properties, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituent(s) Synthesis Method Application
This compound* C₇H₁₅NO₂ 161.20 (calculated) N/A Ethylamino (-NHCH₂CH₃) Likely amine alkylation of methyl ester Research/Pharmaceutical
Methyl 3-(benzylamino)butanoate C₁₂H₁₇NO₂ 207.27 507444-65-7 Benzylamino (-NHCH₂C₆H₅) Amine reaction with benzyl halide Research use
Methyl 3-{[2-(4-methoxyphenyl)ethyl]amino}butanoate C₁₄H₂₁NO₃ 251.32 1154388-10-9 Methoxyphenylethylamino (-NHCH₂CH₂C₆H₄OCH₃) Multi-step alkylation/amination Synthetic intermediates
Ethyl 3-(benzylamino)-3-methylbutanoate C₁₄H₂₁NO₂ 235.32 17945-54-9 Benzylamino + methyl branch Esterification and amination Medical intermediate
Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate C₉H₁₆F₃NO₂ 227.23 N/A Trifluoroethylamino + dimethyl Amine coupling with trifluoromethyl reagent Pharmaceutical synthesis

Key Differences and Implications

Substituent Effects on Reactivity and Solubility: Ethylamino group: The smaller ethyl group likely enhances solubility in polar solvents (e.g., water or ethanol) compared to bulkier benzyl or methoxyphenyl derivatives, which exhibit lower polarity . Trifluoroethylamino group: The electron-withdrawing trifluoromethyl group in the patent-derived compound () increases electrophilicity, making it more reactive in nucleophilic substitution reactions .

Synthesis Complexity: Simple alkylamino derivatives (e.g., ethyl or benzyl) are synthesized via single-step amine alkylation using halides or sulfonates . Complex substituents (e.g., methoxyphenylethyl) require multi-step protocols involving protective groups and selective deprotection .

Thermodynamic Properties: While direct data for this compound is unavailable, analogs like Ethyl 3-hydroxy-3-methylbutanoate () provide reference points:

  • Boiling point: ~200–220°C (estimated for similar esters).
  • LogP (octanol/water partition coefficient): ~1.5–2.5 (indicating moderate lipophilicity for amino esters) .

Applications: Ethylamino and benzylamino derivatives: Primarily serve as intermediates for peptide mimetics or bioactive molecule synthesis . Trifluoroethylamino analogs: Used in fluorinated drug candidates due to enhanced metabolic stability .

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